1-(2-Ethyl-1,3-thiazol-5-yl)-N-methylmethanamine synonyms
1-(2-Ethyl-1,3-thiazol-5-yl)-N-methylmethanamine synonyms
An In-depth Technical Guide to the Nomenclature, Synthesis, and Potential Applications of 1-(2-Ethyl-1,3-thiazol-5-yl)-N-methylmethanamine and Related Thiazole Derivatives
Abstract
This technical guide provides a comprehensive overview of the chemical space surrounding 1-(2-Ethyl-1,3-thiazol-5-yl)-N-methylmethanamine. While this specific molecule is not extensively documented in publicly available literature, this guide will establish its chemical identity through systematic nomenclature and explore its properties, potential synthesis routes, and likely biological significance by examining closely related and structurally analogous thiazole-containing compounds. The thiazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, characterization, and potential applications of this class of compounds.
Nomenclature and Chemical Identity
A precise understanding of a molecule's structure is fundamental to any scientific investigation. This section deconstructs the nomenclature of the target compound and its analogs to establish a clear chemical identity.
Systematic IUPAC Name
The name "1-(2-Ethyl-1,3-thiazol-5-yl)-N-methylmethanamine" describes a specific arrangement of atoms. Following the principles of IUPAC nomenclature, the name can be broken down as follows:
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Thiazole: A five-membered heterocyclic ring containing one sulfur and one nitrogen atom. In the "1,3-" designation, the sulfur atom is at position 1 and the nitrogen atom is at position 3.
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2-Ethyl: An ethyl group (-CH₂CH₃) is attached to the carbon atom at position 2 of the thiazole ring.
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5-yl: The thiazole ring is connected to the rest of the molecule at position 5.
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Methanamine: The simplest amine, CH₃NH₂, where the core is a single carbon atom attached to a nitrogen atom.
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1-(...) : The methanamine's carbon atom is attached to the thiazole ring.
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N-methyl: A methyl group (-CH₃) is attached to the nitrogen atom of the methanamine, making it a secondary amine.
Thus, the systematic IUPAC name is 1-(2-Ethyl-1,3-thiazol-5-yl)-N-methylmethanamine .
Synonyms and Related Compound Nomenclature
While direct synonyms for the target compound are not readily found, the nomenclature of closely related structures provides context for alternative naming conventions.
| Compound Name | CAS Number | Key Structural Difference from Target |
| amine | Not Available | Attachment at position 4 of the thiazole ring instead of position 5.[3] |
| 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine | 154212-60-9 | Isopropyl group at position 2 and attachment at position 4.[4] |
| (2-methyl-1,3-thiazol-5-yl)methanamine | Not Available | Methyl group at position 2 and a primary amine (methanamine).[5] |
| 2-(1,3-thiazol-5-yl)ethan-1-ol | 5664-55-1 | Unsubstituted at position 2, with a hydroxyethyl group at position 5.[6] |
Physicochemical Properties (Predicted)
The physicochemical properties of a compound are critical for its development as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 1-(2-Ethyl-1,3-thiazol-5-yl)-N-methylmethanamine is not available, we can predict its properties based on its structure.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₈H₁₄N₂S | Determines the exact mass and is fundamental for analytical characterization. |
| Molecular Weight | 170.28 g/mol | Influences solubility, permeability, and other ADME properties. |
| XlogP (Lipophilicity) | ~1.5 - 2.5 | Affects membrane permeability and solubility. A balanced value is often desired. |
| Hydrogen Bond Donors | 1 (the N-H) | Contributes to binding interactions with biological targets and affects solubility. |
| Hydrogen Bond Acceptors | 2 (the N and S) | Influences solubility and target binding. |
| Polar Surface Area | ~40-50 Ų | Impacts cell permeability and blood-brain barrier penetration. |
These predicted properties suggest that the compound is likely to have reasonable drug-like characteristics, making it a viable candidate for further investigation.
Synthesis of Substituted Thiazoles
The synthesis of the thiazole ring is a well-established area of organic chemistry. The most common and versatile method is the Hantzsch Thiazole Synthesis .[2] This method involves the condensation of an α-haloketone with a thioamide.
General Hantzsch Thiazole Synthesis Workflow
The diagram below illustrates the general workflow for the Hantzsch synthesis, which can be adapted to produce a variety of substituted thiazoles.
Caption: General workflow of the Hantzsch thiazole synthesis.
Proposed Synthesis of 1-(2-Ethyl-1,3-thiazol-5-yl)-N-methylmethanamine
A plausible synthetic route to the target compound would involve the initial formation of a 2-ethyl-1,3-thiazole with a suitable functional group at the 5-position, which can then be converted to the N-methylmethanamine side chain.
Step 1: Synthesis of a 2-Ethyl-5-functionalized Thiazole
A suitable starting material would be 2-ethyl-5-thiazolecarboxylic acid, which can be synthesized via the Hantzsch reaction using thiopropionamide and ethyl 2-chloro-3-oxopropionate, followed by saponification.[7]
Step 2: Conversion to the N-methylmethanamine Side Chain
The carboxylic acid can be converted to the final product through a series of standard organic transformations:
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Amide Formation: The carboxylic acid is reacted with methylamine to form the corresponding N-methyl amide.
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Reduction: The amide is then reduced to the secondary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄).
The following diagram outlines this proposed synthetic workflow.
Caption: Proposed synthesis of the target compound.
Potential Biological Activity and Applications
The thiazole nucleus is a cornerstone in medicinal chemistry, present in a wide array of biologically active compounds, including antimicrobials, anticancer agents, and anti-inflammatory drugs.[2] The biological activity of thiazole derivatives is often attributed to the ability of the sulfur and nitrogen atoms to interact with biological targets through hydrogen bonding and other non-covalent interactions.
Anticancer Research
Many thiazole-containing compounds have been investigated for their potential as anticancer agents. For instance, some 2-aminothiazole derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism that disrupts the cell cycle in cancer cells and leads to apoptosis.[1] The structural similarity of our target compound to these active molecules suggests that it could be a candidate for screening in anticancer assays.
Neurological Applications
The ethylamine side chain present in the target molecule is a common pharmacophore in compounds that interact with neurotransmitter receptors.[1] This suggests that 1-(2-Ethyl-1,3-thiazol-5-yl)-N-methylmethanamine could potentially interact with receptors in the central nervous system, making it a candidate for investigation in areas such as neurodegenerative diseases or psychiatric disorders.
Herbicidal and Fungicidal Activities
Thiadiazole compounds, which are structurally related to thiazoles, have demonstrated herbicidal and fungicidal activities.[8] The N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, for example, has shown moderate herbicidal effects.[8] This suggests that the thiazole scaffold of our target compound could also be explored for applications in agriculture.
Conclusion
1-(2-Ethyl-1,3-thiazol-5-yl)-N-methylmethanamine represents an interesting, though currently under-documented, member of the vast family of thiazole derivatives. Based on the analysis of its structure and comparison with related compounds, it possesses drug-like properties and can be synthesized through established chemical routes. The rich history of the thiazole scaffold in medicinal chemistry provides a strong rationale for further investigation of this compound and its analogs for a range of potential therapeutic and agricultural applications. This guide provides a foundational understanding for researchers looking to explore this promising area of chemical science.
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